molecular formula C14H10ClF3O B6291871 4-(2-Chloro-1,1,2-trifluoroethoxy)-1,1'-biphenyl CAS No. 175838-96-7

4-(2-Chloro-1,1,2-trifluoroethoxy)-1,1'-biphenyl

Cat. No.: B6291871
CAS No.: 175838-96-7
M. Wt: 286.67 g/mol
InChI Key: JBHONYRWOBPLEW-UHFFFAOYSA-N
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Description

4-(2-Chloro-1,1,2-trifluoroethoxy)-1,1’-biphenyl is a chemical compound known for its unique structure and properties It consists of a biphenyl core with a 2-chloro-1,1,2-trifluoroethoxy substituent

Properties

IUPAC Name

1-(2-chloro-1,1,2-trifluoroethoxy)-4-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3O/c15-13(16)14(17,18)19-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHONYRWOBPLEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(C(F)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601239646
Record name 4-(2-Chloro-1,1,2-trifluoroethoxy)-1,1′-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601239646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175838-96-7
Record name 4-(2-Chloro-1,1,2-trifluoroethoxy)-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175838-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Chloro-1,1,2-trifluoroethoxy)-1,1′-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601239646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-1,1,2-trifluoroethoxy)-1,1’-biphenyl typically involves the reaction of 4-hydroxybiphenyl with 2-chloro-1,1,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired ether linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-1,1,2-trifluoroethoxy)-1,1’-biphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The biphenyl core can be oxidized to form quinone derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding biphenyl derivatives with different substituents.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Products with different nucleophiles replacing the chloro group.

    Oxidation: Quinone derivatives of the biphenyl core.

    Reduction: Reduced biphenyl derivatives with altered substituents.

Scientific Research Applications

4-(2-Chloro-1,1,2-trifluoroethoxy)-1,1’-biphenyl has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-1,1,2-trifluoroethoxy)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The chloro group can participate in electrophilic interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid
  • 4-(2-Chloro-1,1,2-trifluoroethoxy)phenol
  • 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline

Uniqueness

4-(2-Chloro-1,1,2-trifluoroethoxy)-1,1’-biphenyl is unique due to its biphenyl core, which provides a rigid and planar structure. This structural feature can influence its physical and chemical properties, making it distinct from other similar compounds with different core structures .

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